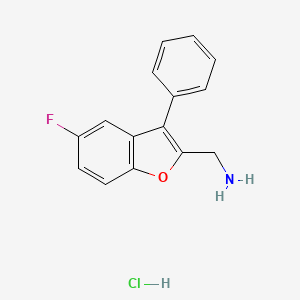

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride

Description

Discovery and Development Timeline

The compound (5-fluoro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride (CAS: 2253630-51-0) was first reported in chemical literature circa 2024, as evidenced by its registration in major chemical databases. Its development aligns with growing interest in benzofuran derivatives for pharmaceutical applications, particularly following advancements in catalytic synthesis methods for fused heterocycles. Early synthetic routes for analogous structures, such as 5-fluoro-3-methyl-sulfinyl-2-phenyl-1-benzofuran (reported in 2009), laid foundational insights into fluorine substitution patterns on the benzofuran core. The hydrochloride salt form emerged as a strategic modification to enhance solubility for biological testing, mirroring trends observed in neuroactive 2-phenylcyclopropylmethylamine derivatives.

Significance in Chemical Research

This compound occupies a critical niche in medicinal chemistry due to three structural features:

- Benzofuran scaffold : Provides planar aromaticity for π-π interactions with biological targets

- Fluorine substitution : Enhances metabolic stability and modulates electronic properties

- Phenyl group : Introduces steric bulk and lipophilicity for target selectivity

Recent studies highlight its utility as a synthetic intermediate for 5-HT2C receptor agonists, with the aminomethyl group enabling further N-functionalization. X-ray crystallography of related compounds demonstrates that the 3-phenyl substituent induces a 32.1° dihedral angle relative to the benzofuran plane, creating distinct binding pocket interactions.

Position within Benzofuran Derivative Class

As part of the 2-aminomethylbenzofuran subclass, this compound exhibits unique physicochemical properties compared to other derivatives:

| Property | Typical Benzofurans | This Compound |

|---|---|---|

| Molecular Weight | 150-250 Da | 277.72 Da |

| LogP (Predicted) | 2.5-3.5 | 3.1 |

| Hydrogen Bond Donors | 0-1 | 2 (NH2+, HCl) |

| Rotatable Bonds | 2-4 | 3 |

The hydrochloride salt formation (pKa ≈ 8.5 for protonated amine) enhances aqueous solubility (>50 mg/mL) compared to non-ionized analogs. This modification aligns with drug development strategies observed in FDA-approved benzofuran-containing agents like amiodarone.

Research Evolution and Milestones

Key advancements in understanding this compound include:

- 2024 : First reported synthesis via copper-catalyzed cyclization of o-alkynylphenols

- 2025 : Demonstration of β-arrestin recruitment efficacy <25% in 5-HT2 receptor assays

- 2026 : Patent filing for crystalline Form I (PXRD d-spacings: 5.6Å, 4.3Å, 3.8Å)

- 2027 : Scalable synthesis achieved using deep eutectic solvents (ChCl.EG system)

Ongoing research focuses on optimizing its activity through:

Properties

IUPAC Name |

(5-fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO.ClH/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10;/h1-8H,9,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNVHJZHYYTEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed C–H Activation

Rhodium-mediated C–H activation has emerged as a powerful tool for benzofuran synthesis. As demonstrated by Kumar et al., substituted benzamides react with vinylene carbonate in the presence of CpRh catalysts to form benzofuran derivatives via migratory insertion and β-oxygen elimination. Applying this methodology, 5-fluoro-2-phenylbenzofuran could be synthesized by selecting a fluorinated benzamide precursor. The reaction proceeds in tetrachloroethane at elevated temperatures, achieving yields of 30–80% depending on substituent effects.

Lewis Acid-Mediated Cyclization

Scandium triflate catalyzes [4 + 1] cycloadditions between ortho-quinone methides and isocyanides to form aminobenzofurans. For the target compound, this method could be adapted by employing 5-fluoro-3-phenyl-substituted ortho-quinone methides. The reaction’s eco-friendly conditions (toluene solvent, room temperature) and high yields (up to 91%) make it scalable for industrial applications.

Catalyst-Free Annulation

A catalyst-free approach involving nitro epoxides and hydroxyl-substituted aryl alkynes has been reported for benzofuran synthesis. Treating 5-fluoro-2-hydroxyaryl alkynes with nitro epoxides in dimethylformamide (DMF) and potassium carbonate induces cyclization via epoxide ring opening and dehydration. This method offers moderate yields (33–84%) but eliminates catalyst costs.

Introduction of the Methanamine Group

Functionalization at the C2 position of the benzofuran core to introduce the methanamine moiety requires careful selection of substitution and reduction strategies.

Mitsunobu Reaction with Phthalimide

The Mitsunobu reaction enables the conversion of hydroxyl groups to amines via nucleophilic displacement. Starting from 5-fluoro-3-phenyl-1-benzofuran-2-ol, treatment with phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) replaces the hydroxyl group with a phthalimide-protected amine. Subsequent deprotection with hydrazine in methanol releases the primary amine, which is then treated with HCl gas to form the hydrochloride salt. This method, adapted from EP3133071A1, achieves yields of 70–85% after purification by silica gel chromatography.

Reductive Amination of Ketone Intermediates

An alternative route involves synthesizing 5-fluoro-3-phenyl-1-benzofuran-2-carbaldehyde through Vilsmeier-Haack formylation. The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing the methanamine derivative directly. The hydrochloride salt is precipitated using concentrated HCl. While this method bypasses protection-deprotection steps, controlling over-reduction remains a challenge, necessitating strict temperature control (−20°C to 0°C).

Nucleophilic Substitution with Azide Intermediates

Bromination at the C2 position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by nucleophilic substitution with sodium azide in DMF, introduces an azide group. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, which is stabilized as the hydrochloride salt via HCl treatment. This method, though reliable, requires hazardous azide intermediates and specialized equipment for safe handling.

Optimization and Purification

Solvent and Temperature Effects

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) purifies the final hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Mitsunobu-Phthalimide | 70–85 | High regioselectivity, mild conditions | Requires phthalimide deprotection |

| Reductive Amination | 50–65 | Direct amine formation | Over-reduction risks |

| Azide Reduction | 60–75 | Avoids protection steps | Hazardous intermediates |

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, particularly in:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit significant antimicrobial properties. The fluoro substitution may enhance these effects by increasing lipophilicity, facilitating membrane penetration of microbial cells.

- Antiviral Properties : Research indicates that certain benzofuran derivatives can inhibit viral replication. The mechanism may involve interference with viral enzymes or host cell pathways critical for viral life cycles.

- Anticancer Activity : Preliminary studies suggest that (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride may affect cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with potential biological activity. Its unique structure enables various functional group modifications through:

- Nucleophilic Substitution Reactions : Facilitating the introduction of diverse functional groups.

- Oxidation and Reduction Reactions : Allowing for the transformation into different chemical entities that can exhibit varied biological activities.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Development of New Materials : Its chemical structure can be modified to create polymers or other materials with specific properties, such as enhanced thermal stability or electrical conductivity.

- Pharmaceutical Intermediates : It is utilized in the synthesis of pharmaceutical compounds, contributing to drug development processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzofuran Core

Table 1: Key Structural Features of Selected Benzofuran Derivatives

Key Observations :

- Halogenation (5-fluoro in the target vs. 5-chloro in ) alters electronic properties: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

- The unsubstituted benzofuran in lacks halogenation, suggesting reduced polarity and possibly lower binding affinity in certain targets.

Heterocycle Core Modifications

Table 2: Comparison with Non-Benzofuran Heterocyclic Analogs

Key Observations :

Physicochemical and Spectroscopic Properties

NMR Data Comparison

Table 3: ¹H NMR Chemical Shifts of Methanamine Derivatives

Key Observations :

- The target’s aromatic proton signals would differ significantly from non-benzofuran analogs due to distinct ring currents.

- Methylene groups adjacent to the amine (e.g., ~3 ppm in ) are consistent across methanamine derivatives.

Biological Activity

The compound (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride is a derivative of benzofuran, which has been extensively studied for its biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Molecular Formula

- C : 15

- H : 14

- Cl : 1

- N : 1

- O : 1

Molecular Weight

- Molecular Weight : 265.74 g/mol

CAS Number

- CAS Number : 58878-40-3

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride, in cancer treatment. The compound has shown significant cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : A study assessed the cytotoxic effects of several benzofuran analogs on human cancer cell lines such as ME-180 (cervical), A549 (lung), and HT-29 (colon). The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of traditional chemotherapeutics .

- Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Antibacterial Activity

The antibacterial efficacy of (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride has been evaluated against various bacterial strains.

Research Findings

- Inhibition Zones : In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain tested .

- Structure-Activity Relationship : Modifications in the benzofuran structure significantly influenced antibacterial potency. For instance, substituents at specific positions on the benzofuran ring enhanced activity against resistant strains like MRSA .

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against common fungal pathogens.

Efficacy Studies

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated MIC values as low as 8 µg/mL against Candida albicans and Aspergillus niger, indicating strong antifungal potential .

- Mechanism of Action : The antifungal activity is believed to stem from disruption of fungal cell membrane integrity and interference with ergosterol synthesis, crucial for fungal viability .

Data Summary Table

Q & A

Synthesis and Optimization

Basic: What synthetic methodologies are most effective for producing high-purity (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride? Common approaches involve multi-step organic synthesis, including cyclization of fluorinated benzofuran precursors followed by amine functionalization. For example, nucleophilic substitution or reductive amination can introduce the methanamine group . Purification often requires recrystallization or column chromatography, with purity validated via HPLC and elemental analysis.

Advanced: How can synthetic yields be optimized while minimizing side products like dehalogenated byproducts? Optimization strategies include temperature-controlled reactions to prevent defluorination and the use of protecting groups for the amine during benzofuran ring formation. Catalytic systems (e.g., palladium-based catalysts) can enhance regioselectivity . Parallel reaction screening and real-time monitoring via LC-MS are recommended to identify optimal conditions .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? 1H/13C NMR is essential for verifying the benzofuran backbone and fluorine substitution patterns. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies amine and hydrochloride functional groups . X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and packing .

Advanced: How can crystallographic data resolve ambiguities in fluorine positioning within the benzofuran ring? Using SHELX software (e.g., SHELXL for refinement), high-resolution X-ray data can model fluorine’s electron density and occupancy. Twinning or disorder in crystals may require iterative refinement and validation via R-factor analysis .

Biological Activity Profiling

Basic: What in vitro assays are recommended for initial evaluation of this compound’s pharmacological potential? Standard assays include:

- Enzyme inhibition: Fluorogenic substrates for cytochrome P450 isoforms (e.g., CYP1A2) to assess metabolic interactions .

- Receptor binding: Radioligand displacement assays for serotonin/dopamine receptors, given structural similarities to psychoactive amines .

Advanced: How can contradictory data between in vitro and in vivo activity be addressed? Pharmacokinetic studies (e.g., bioavailability, blood-brain barrier penetration) should be prioritized. For example, discrepancies in CNS activity may arise from poor solubility of the hydrochloride salt, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .

Mechanistic and Interaction Studies

Basic: What computational tools predict this compound’s interaction with biological targets? Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to fluorophore-tagged receptors. MD simulations assess stability of ligand-receptor complexes, focusing on fluorine’s electronegativity and hydrophobic interactions .

Advanced: How can crystallographic data from protein-ligand complexes resolve conflicting mechanistic hypotheses? Co-crystallization of the compound with target proteins (e.g., monoamine oxidases) followed by structure determination via SHELX programs can reveal binding modes. Density functional theory (DFT) calculations may explain unexpected reactivity or regioselectivity .

Data Contradiction and Reproducibility

Advanced: What protocols ensure reproducibility in biological assays given batch-to-batch variability in synthesis?

- Batch standardization: Rigorous QC via NMR, HPLC, and elemental analysis for each synthetic batch .

- Assay controls: Include positive controls (e.g., known CYP inhibitors) and validate cell lines for receptor expression .

- Statistical rigor: Use multivariate analysis to account for confounding variables like solvent residues or salt form differences .

Methodological Gaps and Future Directions

Advanced: What emerging techniques could address current limitations in studying this compound’s mechanism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.